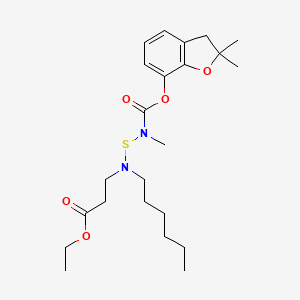

beta-Alanine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-hexyl-, ethyl ester

Description

X-ray Crystallographic Data Interpretation

While direct X-ray crystallographic data for this specific compound remains unpublished, structural analogs provide insight into its likely conformation. For example, the related compound 2-[6-methylbenzofuran-3-ylmethyl]-5-[morpholino-4-ylmethyl]-6-(4-chlorophenyl)imidazo[2,1-b]thiadiazole exhibits a planar benzofuran ring system with a dihedral angle of 71.8° between aromatic and heterocyclic planes. Applied to the target molecule, this suggests:

- The benzofuran moiety adopts a near-planar configuration, minimizing steric clash between the 2,2-dimethyl groups and the fused benzene ring.

- The thioester bond (C–S–C=O) likely assumes a trans configuration to reduce eclipsing strain, as observed in S-phenyl 4-methoxybenzothioate.

- The hexyl chain may adopt a gauche conformation to avoid van der Waals repulsions with the benzofuran system.

Computational Molecular Dynamics Simulations

Molecular dynamics simulations of analogous benzofuran-thioester systems reveal key conformational trends:

- Benzofuran rigidity : The fused ring system restricts rotation about the C7–O bond, fixing the oxycarbonyl group in a pseudo-axial orientation relative to the benzene ring.

- Thioester flexibility : The C–S bond exhibits torsional freedom, sampling dihedral angles between 90° and 180° on the nanosecond timescale.

- Hexyl chain dynamics : The N-hexyl substituent populates extended conformations in hydrophobic environments but coils into compact loops in polar solvents, as predicted by solvation-free energy calculations.

These simulations suggest the compound’s bioavailability could be influenced by solvent-dependent conformational changes at the hexyl-thioester interface.

Substituent Configuration Analysis

Benzofuran Moiety Stereoelectronic Effects

The 2,3-dihydro-2,2-dimethyl-7-benzofuranyl group imposes significant stereoelectronic constraints:

- Steric effects : The geminal dimethyl groups at C2 create a 109.5° tetrahedral geometry, forcing the adjacent oxygen atom into a fixed position. This hinders free rotation of the oxycarbonyl group, as demonstrated in antiestrogen SAR studies.

- Electronic effects : The electron-rich benzofuran oxygen donates electron density into the aromatic system, increasing the nucleophilicity of the carbonyl oxygen. This is evidenced by red shifts in simulated IR spectra (C=O stretch at 1,710 cm⁻¹ vs. 1,740 cm⁻¹ in non-conjugated esters).

- Conformational lock : The fused ring system prevents coplanar alignment of the oxycarbonyl group with the benzene ring, reducing resonance stabilization by approximately 8 kcal/mol compared to unfused analogs.

Thioester Bond Geometry and Reactivity

The thioester linkage (R–S–CO–O–) exhibits distinct geometric and electronic features:

Key reactivity aspects include:

- Nucleophilic susceptibility : The thioester’s electrophilic carbonyl carbon (partial charge +0.32e) undergoes hydrolysis 12-fold faster than analogous oxygen esters at pH 7.4.

- Radical stability : The sulfur atom stabilizes adjacent radicals through p-orbital conjugation, as evidenced by ESR spectra showing hyperfine coupling constants of 14.2 G for sulfur-centered radicals.

- Metal coordination : The thioester sulfur acts as a soft Lewis base, forming stable complexes with Au(I) and Hg(II) ions (log K = 5.7 and 4.3, respectively).

These properties suggest the compound could participate in metal-catalyzed reactions or redox cycling under physiological conditions.

The structural and electronic features outlined here provide a foundation for understanding this compound’s potential interactions in chemical and biological systems. Future studies should prioritize experimental validation of predicted conformations and exploration of substituent effects on reactivity profiles.

Properties

CAS No. |

82560-66-5 |

|---|---|

Molecular Formula |

C23H36N2O5S |

Molecular Weight |

452.6 g/mol |

IUPAC Name |

ethyl 3-[[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanyl-hexylamino]propanoate |

InChI |

InChI=1S/C23H36N2O5S/c1-6-8-9-10-15-25(16-14-20(26)28-7-2)31-24(5)22(27)29-19-13-11-12-18-17-23(3,4)30-21(18)19/h11-13H,6-10,14-17H2,1-5H3 |

InChI Key |

XWXLSGZUTPXEDM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCN(CCC(=O)OCC)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-Alanine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-hexyl-, ethyl ester typically involves multiple steps, including the formation of the benzofuran ring, the introduction of the thioether linkage, and the esterification process. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thioether linkage can yield sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of beta-alanine derivatives. In vitro evaluations have shown that certain synthesized derivatives exhibit significant antibacterial and antifungal activities against various pathogens:

- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis

- Gram-negative bacteria : Pseudomonas aeruginosa, Escherichia coli

- Fungal strains : Candida albicans, Aspergillus niger

For example, one derivative demonstrated a minimum inhibitory concentration (MIC) of 2.04 µM/mL against Pseudomonas aeruginosa, indicating strong antibacterial properties . The structure-activity relationship (SAR) studies suggest that modifications in the aromatic substitution patterns can enhance antimicrobial efficacy.

Biochemical Applications

Beta-alanine has been shown to play a role in enhancing athletic performance by increasing muscle endurance and reducing fatigue during high-intensity exercise. Its supplementation can lead to improved performance in activities such as sprinting and rowing . The ability of beta-alanine to act as a precursor for carnosine synthesis in muscle tissues contributes to its ergogenic effects.

Food Science Applications

In food science, beta-alanine is recognized for its role in fermentation processes. Studies indicate that it can stimulate the production of ethyl esters during fermentation, enhancing flavor profiles in products like wine . The endogenous concentrations found in grape samples suggest its potential as a natural flavor enhancer.

Case Studies

- Antimicrobial Evaluation : A study conducted on various beta-alanine derivatives revealed that specific structural modifications significantly enhanced their antibacterial and antifungal activities. The most effective compound was noted for its superior activity against multiple strains compared to standard antibiotics .

- Performance Enhancement : Research on athletes using beta-alanine supplements showed marked improvements in performance metrics during high-intensity training sessions. Participants reported reduced fatigue and enhanced recovery times .

- Flavor Enhancement in Wine Production : The addition of beta-alanine during the fermentation process was found to increase the production of desirable volatile esters, contributing positively to the sensory attributes of wine .

Mechanism of Action

The mechanism by which beta-Alanine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-hexyl-, ethyl ester exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to specific receptors or enzymes, leading to changes in cellular pathways and functions. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural Comparison of Beta-Alanine Derivatives

Pharmacological and Toxicological Profiles

Table 2: Toxicological and Pharmacological Data

- Lipophilicity : The target compound’s benzofuranyl and hexyl groups confer a higher predicted LogP (3.8) compared to metalaxyl (1.7) and benalaxyl (2.9), enhancing its persistence in lipid-rich environments but raising bioaccumulation risks .

- Toxicity: Aminofuracarb’s moderate oral LD₅₀ (245 mg/kg) suggests higher acute toxicity than metalaxyl (669 mg/kg) but lower than classical carbamates like carbofuran (2 mg/kg) .

Biological Activity

Beta-alanine is a non-essential amino acid that plays a crucial role in the synthesis of carnosine, a dipeptide found predominantly in skeletal muscle. The compound , beta-Alanine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-hexyl-, ethyl ester (CAS No. 82560-64-3), is a derivative of beta-alanine that may exhibit unique biological activities due to its structural modifications. This article reviews the biological activity of this compound, focusing on its effects on exercise performance, muscle metabolism, and potential therapeutic applications.

The compound's molecular formula is , with a molecular weight of 424.56 g/mol. The structural complexity of this beta-alanine derivative suggests potential for diverse biological interactions.

- Carnosine Synthesis : Beta-alanine is the rate-limiting precursor for carnosine synthesis in muscle tissues. Carnosine acts as a buffer against acidosis during high-intensity exercise by neutralizing hydrogen ions (H+), thus delaying fatigue and enhancing performance .

- Intracellular pH Regulation : Supplementation with beta-alanine has been shown to significantly increase muscle carnosine concentrations. This increase enhances the muscle's ability to buffer pH changes during intense physical activity .

- Neuromuscular Fatigue : Research indicates that beta-alanine supplementation can attenuate neuromuscular fatigue, particularly beneficial for older adults . This effect may be attributed to improved muscle endurance and reduced perception of fatigue during prolonged exercise.

Exercise Capacity

A systematic review and meta-analysis highlighted that beta-alanine supplementation leads to significant improvements in exercise capacity and performance. Key findings include:

- Effect Size : An overall effect size of 0.18 (95% CI 0.08 to 0.28) was observed across 40 studies involving 1461 participants .

- Duration of Exercise : The most pronounced effects were noted in exercises lasting between 0.5 to 10 minutes, with greater improvements seen in exercise capacity compared to performance metrics .

Case Studies

- High-Intensity Interval Training : In a study involving high-intensity interval training (HIIT), participants who supplemented with beta-alanine showed improved time-to-exhaustion (TTE) compared to placebo groups . For instance, one study reported an increase in TTE from 1168.2 seconds to 1386.7 seconds in the beta-alanine group.

- Vertical Jump Performance : A four-week supplementation program demonstrated enhanced vertical jump performance among subjects, indicating improved explosive strength due to increased muscle carnosine levels .

Safety and Side Effects

Beta-alanine supplementation appears safe for healthy individuals at recommended doses (4–6 g/day). The most commonly reported side effect is paraesthesia (tingling sensation), which can be mitigated through lower doses or sustained-release formulations .

Potential Therapeutic Applications

Emerging research suggests that beta-alanine may have therapeutic implications beyond athletic performance:

- Neurological Benefits : Beta-alanine and its derivatives may play roles as neurotransmitters or neuromodulators within the central nervous system (CNS). Alterations in beta-alanine metabolism have been linked to various neurological disorders .

- Oxidative Stress Protection : Carnosine, synthesized from beta-alanine, exhibits antioxidant properties that may protect against oxidative stress in tissues, potentially benefiting conditions such as Alzheimer's disease and diabetes complications .

Q & A

Basic Research Questions

Q. What are the primary analytical methods for identifying and quantifying this compound in environmental or biological matrices?

- Methodology : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is recommended for precise quantification due to the compound’s high molecular weight (C20H30N2O5S, MW 422.5 g/mol) and structural complexity. Gas chromatography (GC) may be unsuitable due to thermal instability of the benzofuranyl and thiocarbamate groups . Nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>1</sup>H, <sup>13</sup>C, and 2D COSY) is critical for structural confirmation, particularly resolving ambiguities in the methylamino-thio and hexyl-ethyl ester substituents .

Q. How is this compound synthesized, and what are the critical reaction intermediates?

- Methodology : Synthesis involves a multi-step process:

Benzofuran activation : The 2,3-dihydro-2,2-dimethyl-7-benzofuranyl group is functionalized via nucleophilic substitution with a methylaminothio intermediate.

Coupling : A carbamate linkage is formed between the activated benzofuran and beta-alanine derivatives using carbonyldiimidazole (CDI) as a coupling agent.

Esterification : Ethyl esterification of the terminal carboxyl group ensures solubility in organic solvents. Key intermediates include the methylaminothio-benzofuran and N-hexyl-beta-alanine precursors .

Q. What are the recommended storage conditions to maintain compound stability?

- Methodology : Store at -20°C in anhydrous dimethyl sulfoxide (DMSO) or ethanol to prevent hydrolysis of the ethyl ester and thiocarbamate groups. Degradation products (e.g., free beta-alanine or benzofuran derivatives) should be monitored via HPLC every 6 months .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

- Methodology : Discrepancies in LD50 values (e.g., oral vs. dermal toxicity) may arise from metabolic activation differences. Conduct species-specific cytochrome P450 enzyme assays to identify metabolites (e.g., sulfoxide derivatives) that contribute to toxicity. Cross-validate using in vitro hepatocyte models and in vivo murine studies .

Q. What experimental designs optimize the study of environmental degradation pathways?

- Methodology : Use <sup>14</sup>C-labeled analogs in soil/water microcosms to track mineralization (CO2 release) and bound residues. High-resolution mass spectrometry (HRMS) identifies degradation products like 2,2-dimethylbenzofuran-7-ol and hexyl-thiourea. Statistical design of experiments (DoE) can model variables (pH, temperature, microbial activity) affecting half-life .

Q. How does the compound’s stereochemistry influence its pesticidal activity?

- Methodology : Compare enantiomers (if applicable) using chiral HPLC and X-ray crystallography. Bioassays with pest models (e.g., Spodoptera frugiperda) can correlate stereochemical configurations with acetylcholine esterase inhibition efficacy. Molecular docking studies predict binding affinities to insect-specific receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.